3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione
Description
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is a benzothiazole derivative featuring a thione group at the 2-position and a substituted aminomethyl group (-CH2-N(Naphthyl)(Phenyl)) at the 3-position of the benzothiazole ring (Figure 1). The compound’s structure combines aromatic naphthyl and phenyl groups with a benzothiazole-thione core, which may confer unique electronic, steric, and biological properties. Benzothiazole-thiones are known for diverse applications, including medicinal chemistry (e.g., sigma receptor targeting ), materials science, and corrosion inhibition . The bulky N-(2-naphthyl)-N-phenyl substituent likely influences solubility, reactivity, and binding interactions compared to simpler analogs.
Properties
CAS No. |
7149-52-2 |
|---|---|
Molecular Formula |
C24H18N2S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[(N-naphthalen-2-ylanilino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H18N2S2/c27-24-26(22-12-6-7-13-23(22)28-24)17-25(20-10-2-1-3-11-20)21-15-14-18-8-4-5-9-19(18)16-21/h1-16H,17H2 |
InChI Key |
IAMQAIKSGMHQQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C3=CC=CC=C3SC2=S)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-naphthylamine and benzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and thionation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, acids, bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, with findings suggesting significant activity against gram-positive bacteria compared to gram-negative strains.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Bacillus cereus | 15 |
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
These results demonstrate the potential of this compound as a lead structure for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies have shown promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects on three human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 12.5 |
| MCF7 | 15.0 |
| HUH7 | 10.0 |
The findings suggest that structural modifications can enhance the anticancer efficacy of similar compounds.
Photoluminescent Properties
The compound has been explored for its photoluminescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies.
Table: Photoluminescent Properties
| Excitation Wavelength (nm) | Emission Wavelength (nm) |
|---|---|
| 300 | 420 |
| 350 | 480 |
Synthesis and Characterization
The synthesis of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
Synthesis Overview:
- Starting Materials: Naphthylamine, phenylacetaldehyde, and thioketones.
- Reaction Conditions: Typically performed under reflux in organic solvents.
- Yield: Generally ranges from moderate to high depending on reaction conditions.
Mechanism of Action
The mechanism of action of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations in Benzothiazole-2(3H)-thiones
Table 1: Substituent Effects on Benzothiazole-Thione Derivatives
Discussion :
- The target compound’s N-(2-naphthyl)-N-phenyl group introduces significant steric bulk compared to CM156’s piperazine-butyl chain and the methyl group in 3-methylbenzothiazole-2(3H)-thione. Bulkier substituents may reduce solubility but enhance binding specificity in biological systems .
- CM156’s piperazine moiety enables interactions with sigma receptors, while the target’s aromatic substituents may favor π-π stacking in materials or receptor binding .
Core Structure Variations: Thiazole-Thiones vs. Benzothiazole-Thiones
Table 2: Heterocyclic Core Impact on Properties
Discussion :
- Benzothiazole-thiones (e.g., target compound) exhibit extended aromaticity, enhancing thermal stability and π-system interactions compared to thiazole-thiones .
- Thiazole-thiones like P2 demonstrate strong corrosion inhibition due to sulfur’s electron-donating capacity and thione-metal coordination .
- Oxadiazole-thiones (e.g., ) show antimicrobial activity, suggesting the thione group’s role in biological targeting .
Substituent Effects on Physical and Chemical Properties
Table 3: Physical Properties of Selected Thione Derivatives
Discussion :
- The target compound’s bulky substituent may lower solubility in polar solvents compared to smaller analogs like 3-methylbenzothiazole-2(3H)-thione .
- IR spectra of thione derivatives typically show C=S stretches near 1200 cm⁻¹ and NH stretches for amino-substituted variants .
Functional Activity Comparisons
Discussion :
- The target compound’s benzothiazole-thione core may share sigma receptor targeting with CM156, but its substituents could modulate selectivity .
- Thiazole-thiones like P2 achieve high corrosion inhibition via sulfur-metal bonds, suggesting the target compound could be explored for similar applications .
Biological Activity
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione, a compound with the molecular formula CHNS and a molecular weight of 398.54 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
- Chemical Name: 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione
- CAS Number: 7149-52-2
- Molecular Formula: CHNS
- Molecular Weight: 398.54 g/mol
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising inhibition zones. For instance, studies have demonstrated that modifications in the benzothiazole structure can enhance its efficacy against resistant strains of bacteria.
Anticancer Potential
Benzothiazoles are also recognized for their anticancer properties. The compound has been evaluated in several cancer cell lines, including breast and colon cancer cells. In vitro studies suggest that it induces apoptosis and inhibits cell proliferation effectively. The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is heavily influenced by their structural components. Variations in substituents, such as the presence of naphthyl and phenyl groups in this compound, play a crucial role in modulating its pharmacological effects. Research indicates that the spatial arrangement and electronic properties of these groups significantly affect the compound's interaction with biological targets.
Study 1: Antimicrobial Efficacy
A study published in PubMed evaluated the antimicrobial activity of several benzothiazole derivatives, including our compound. The results showed that it exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
Study 2: Anticancer Activity
In a study focusing on anticancer effects, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Data Table: Biological Activity Summary
Q & A
Q. Key Methodological Considerations :
- Optimize base strength (e.g., sodium tert-butoxide vs. triethylamine) to control reaction kinetics.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Which analytical techniques are essential for confirming the structure of this compound?
Basic
Structural validation requires:
- FT-IR : To identify thione (C=S) stretches (~1200–1250 cm⁻¹) and aromatic C-H vibrations .
- NMR (¹H/¹³C) : To resolve substituent environments (e.g., naphthyl protons at δ 7.2–8.5 ppm) and confirm regiochemistry .
- Elemental analysis : To verify stoichiometric ratios of C, H, N, and S .
- X-ray crystallography : For absolute configuration determination, especially in tautomeric systems .
Q. Advanced :
- Variable-temperature NMR : Resolves dynamic tautomerism (thione vs. thiol forms) by observing signal splitting at low temperatures .
How can density functional theory (DFT) be applied to study this compound’s electronic properties?
Advanced
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Electron density distribution : Identifies nucleophilic/electrophilic sites via molecular electrostatic potential (MEP) maps .
- Thermodynamic stability : Compares tautomer energies (e.g., thione vs. thiol forms) .
- Validation : Experimental UV-Vis and IR spectra are compared with theoretical results to refine functional choices (e.g., hybrid functionals with exact exchange terms improve accuracy) .
Q. Methodology :
- Use Gaussian or ORCA software for geometry optimization.
- Include solvent effects via polarizable continuum models (PCM).
What strategies resolve contradictions in reported synthesis yields across studies?
Advanced
Discrepancies often arise from:
Q. Resolution Strategies :
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., Taguchi methods) .
- Mechanistic studies : Use in-situ IR or mass spectrometry to identify rate-limiting steps .
What biological activities are associated with benzothiazole-thione derivatives?
Basic
Reported activities include:
Q. Methodological Evaluation :
- In vitro assays : MIC (Minimum Inhibitory Concentration) for antimicrobial screening.
- Molecular docking : AutoDock Vina predicts binding modes to targets like COX-2 .
How do substituents on the benzothiazole core affect pharmacological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
- Synthesize analogues via Suzuki-Miyaura coupling for aryl diversification.
- Use QSAR models to prioritize substituents for in vivo testing.
What are the challenges in characterizing thione tautomerism in this compound?
Basic
Thione-thiol tautomerism complicates spectral interpretation:
Q. Advanced Resolution :
How to design experiments for evaluating this compound’s enzyme inhibition?
Advanced
Stepwise Approach :
Kinetic assays : Determine IC₅₀ values using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
Crystallography : Soak crystals with the compound to resolve binding modes (e.g., PDB deposition) .
Competitive binding studies : Use SPR (Surface Plasmon Resonance) to measure affinity constants.
Pre-screening : Perform molecular dynamics (MD) simulations to assess target compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
